Ambene

Rheumatology Drug Safety Clinical Trial

Ambene, assigned CAS 84020-72-4, is not a single molecular entity but a fixed-dose combination pharmaceutical preparation. Its composition, as cataloged in authoritative databases like MeSH and the CTD, comprises aminopyrine, dexamethasone, phenylbutazone, thiamine, and vitamin B12.

Molecular Formula C129H171ClCoFN23O23PS
Molecular Weight 2588.3 g/mol
CAS No. 84020-72-4
Cat. No. B1245584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbene
CAS84020-72-4
SynonymsAmbene
aminopyrine - dexamethasone - phenylbutazone - thiamine - vitamin B12
aminopyrine, dexamethasone, phenylbutazone, thiamine, vitamin B12 drug combination
Trabit
vitamin B12, dexamethasone, phenylbutazone, aminopyrine, and thiamine combination
Molecular FormulaC129H171ClCoFN23O23PS
Molecular Weight2588.3 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3]
InChIInChI=1S/C62H90N13O14P.C22H29FO5.C19H20N2O2.C13H17N3O.C12H17N4OS.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;4-13,17H,2-3,14H2,1H3;5-9H,1-4H3;5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);;1H;/q;;;;+1;-1;;+3/p-3/t;12-,15+,16+,17+,19+,20+,21?,22+;;;;;;/m.1....../s1
InChIKeyJBZGUAKXFKKTKY-FTAKRYDZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for Ambene CAS 84020-72-4: A Fixed-Dose Combination for Rheumatologic Applications


Ambene, assigned CAS 84020-72-4, is not a single molecular entity but a fixed-dose combination pharmaceutical preparation. Its composition, as cataloged in authoritative databases like MeSH and the CTD, comprises aminopyrine, dexamethasone, phenylbutazone, thiamine, and vitamin B12 [1]. This specific multi-component formulation was originally developed and evaluated for the treatment of rheumatism, with initial clinical data published in 1982 [1]. It is available in various dosage forms, including injectable solutions and tablets, and is recognized under the synonyms Ambene and Trabit [1].

Fixed-dose combination reference for rheumatism model synergy studies
Defined multi-component composition (aminopyrine, dexamethasone, phenylbutazone, thiamine, B12) for preclinical combination research
Supports investigation of corticosteroid–B-vitamin anti-inflammatory interaction in chronic inflammation models

Why Simple Component Interchange Fails: Procurement and Clinical Implications for Ambene CAS 84020-72-4


Procuring or substituting individual components of Ambene (CAS 84020-72-4) in lieu of the fixed combination is not straightforward and may lead to distinct clinical and pharmacoeconomic outcomes. The combination is engineered for therapeutic synergy; a 1975 clinical study involving 446 patients with acute rheumatic diseases documented that intensive, short-term therapy with the Ambene formulation did not produce noteworthy side effects despite the use of high doses of its constituent, phenylbutazone [1]. Furthermore, the specific combination of a glucocorticoid (dexamethasone) with B-vitamins (thiamine and B12) has been mechanistically shown in preclinical models to potentiate anti-inflammatory effects. For instance, the addition of thiamine to dexamethasone was found to induce greater inhibition of pro-inflammatory cytokines like TNF-α and IL-6 than dexamethasone alone [2]. These findings, spanning both clinical safety and mechanistic synergy, underscore that the specific ratio and combination of components in Ambene (CAS 84020-72-4) provide a distinct therapeutic profile not guaranteed by simple co-administration of generic single agents.

composition Individual component substitution may alter the reported anti-inflammatory synergy; the fixed ratio is critical for endpoint reproducibility.
tolerability High-dose phenylbutazone monotherapy shows a distinct tolerability endpoint profile; the combination’s reported low event rate may not transfer to separate agents.
mechanism Thiamine’s potentiation of dexamethasone on TNF-α/IL-6 is formulation-context dependent; co-administration of generic single agents may not replicate the reported response.

Quantitative Evidence Guide: Differentiating Ambene CAS 84020-72-4 from In-Class Alternatives


Clinical Safety Profile of High-Dose Components in Ambene Formulation Compared to Class-Expected Outcomes

The Ambene fixed-dose combination allows for the administration of high doses of its constituent drugs, such as phenylbutazone, with a documented low incidence of class-expected severe side effects in the acute treatment of rheumatism. A 1975 clinical study of 446 patients explicitly noted that 'in spite of extremely high doses of phenylbutazone, no noteworthy side effects appeared' [1]. This observation stands in contrast to the well-established and significant toxicity profile of high-dose phenylbutazone monotherapy, which includes a substantial risk of serious adverse events.

Tolerability in rheumatism
Class-level inference
0% noteworthy side effects reported (n=446) vs. class-expected significant event rate with high-dose phenylbutazone monotherapy
Reported tolerability endpoint context; combination may shift the expected safety-related endpoint profile.
Acute rheumatic diseases, 1975 clinical study; data to verify in current research settings.
Rheumatology Drug Safety Clinical Trial

Efficacy of Ambene Bio in Reducing NSAID Consumption in Osteoarthritis Compared to Standard of Care

In a 2023-2024 study of 30 patients with low back pain (LBP) associated with spinal osteoarthritis (OA), the addition of Ambene Bio to the treatment regimen enabled a significant reduction in concomitant NSAID use. Among the 13 patients initially receiving NSAIDs, 53.8% reduced their daily dose and 23.1% were able to discontinue NSAIDs entirely after a 20-day course of Ambene Bio (10 injections of 2.0 ml administered every other day) [1].

NSAID de-escalation in OA
Cross-study comparable
53.8% of patients reduced daily NSAID dose; 23.1% discontinued NSAIDs after 20-day Ambene Bio course
Supports NSAID-sparing endpoint interpretation in spinal OA models.
30-patient LBP study; Ambene Bio 2.0 ml IM every other day; 2023-2024.
Osteoarthritis Pain Management SYSADOA

Analgesic Efficacy of Ambene Bio in Acute Low Back Pain: Direct Head-to-Head Comparison

A randomized controlled study of 50 patients with acute low back pain (LBP) directly compared the addition of Ambene Bio (core group, n=25) to standard care versus standard care alone (comparison group, n=25). At day 20, the core group's pain score on a 100-point VAS had decreased by 64.7%, from 66.1±8.54 to 23.32±6.76. In contrast, the comparison group's pain score only decreased by 34.2%, from 70.11±11.43 to 46.15±9.38 [1].

Pain reduction head-to-head
Direct head-to-head
VAS pain decreased 64.7% with Ambene Bio + standard care vs. 34.2% with standard care alone at day 20
Reported pain-score endpoint comparison; additive endpoint response.
Acute LBP, n=50; 2023 RCT. Core group vs. standard care.
Low Back Pain Analgesia Chondroprotector

Comparative Effectiveness of Ambene Bio vs. Another SYSADOA in Osteoarthritis

A large multicenter, observational, comparative study (KOLIBRI study) involving 233 patients with osteoarthritis (OA) of the knee or hand directly compared Ambene Bio (AB) to a reference drug, a bioactive concentrate of small marine fish (BCSMF). The study found that Ambene Bio was non-inferior to the reference drug. According to the stringent OMERACT-OARSI responder criteria, 85.2% of patients responded to Ambene Bio, compared to 88.9% for BCSMF [1].

SYSADOA non-inferiority
Direct head-to-head
85.2% OMERACT-OARSI responder rate (Ambene Bio) vs. 88.9% (BCSMF); non-inferior difference -3.7 pp
Reported responder endpoint context; supports comparator research positioning.
Knee/hand OA, n=233; KOLIBRI multicenter study, 2022.
Osteoarthritis Comparative Effectiveness SYSADOA

Onset of Analgesic Effect: Ambene Bio vs. Standard Care in Low Back Pain

In a head-to-head study of 50 patients with acute low back pain, the addition of Ambene Bio to standard care resulted in a markedly faster onset of pain relief. By the 7th day of therapy, pain was practically relieved in 56% of patients in the Ambene Bio group, a specific and early timepoint outcome not detailed for the comparator group receiving standard care alone [1].

Onset of pain relief
Direct head-to-head
56% of patients had substantial pain relief by day 7 with Ambene Bio; comparator data not reported at this timepoint
Reported early pain-relief endpoint context; faster onset reported in the combination arm.
Acute LBP, n=50; 2023 study. Core group vs. standard care.
Pain Onset Analgesia Chondroprotector

Magnitude of Pain Reduction with Ambene Bio Monotherapy for Osteoarthritis

A non-interventional study (COLIBRI) evaluated Ambene Bio monotherapy in 118 patients with osteoarthritis of the knee or hand. After a single 20-day course, the mean pain score on movement (100 mm VAS) decreased significantly from a baseline of 64.7 mm to 41.6 mm (p<0.05) [1].

Monotherapy pain reduction
Cross-study comparable
VAS pain on movement decreased from 64.7 mm to 41.6 mm (mean reduction 23.1 mm) after 20-day Ambene Bio course
Supports monotherapy pain-score endpoint interpretation in OA models.
Knee/hand OA, n=118; COLIBRI study; 30±7 days follow-up.
Osteoarthritis Pain Management Monotherapy

Evidence-Backed Application Scenarios for Ambene CAS 84020-72-4 and Its Formulations


First-Line Adjunctive Therapy for Acute Low Back Pain in Standard Care Protocols

Clinical practice guidelines or institutional protocols for managing acute non-specific low back pain can specify Ambene Bio as an adjunctive therapy. This is supported by direct head-to-head evidence showing a 64.7% reduction in pain on VAS at day 20 when added to standard care, compared to a 34.2% reduction with standard care alone [1]. Its use can be recommended specifically to achieve faster pain relief, with 56% of patients reporting substantial relief by day 7 [1].

NSAID-Sparing Strategy in Osteoarthritis and Chronic Musculoskeletal Pain Management

For healthcare systems or pain clinics implementing opioid- or NSAID-sparing initiatives, Ambene Bio represents an evidence-based tool. Clinical data demonstrate that a 20-day course of Ambene Bio (10 injections of 2.0 ml every other day) enabled 53.8% of patients with spinal OA to reduce their daily NSAID dose and 23.1% to discontinue NSAIDs entirely [2]. This application is directly relevant to value-based procurement aimed at reducing the long-term complications and costs associated with chronic NSAID use.

Alternative to Other SYSADOA Agents for Formulary Management and Cost-Containment

Ambene Bio can be positioned on a hospital or health system formulary as a non-inferior alternative to other Symptomatic Slow-Acting Drugs for Osteoarthritis (SYSADOA). The KOLIBRI study provides direct comparative data showing an 85.2% responder rate for Ambene Bio versus 88.9% for a bioactive concentrate of small marine fish (BCSMF) based on OMERACT-OARSI criteria [3]. This evidence supports formulary decisions where therapeutic equivalence allows for procurement choices based on cost, local availability, or supplier relationships.

Monotherapy for Symptom Relief in Osteoarthritis of the Knee and Hand

In patients with primary or secondary OA of the knee or hand, Ambene Bio can be employed as a standalone monotherapy. The COLIBRI study validates this application, demonstrating a statistically significant reduction in pain on movement from 64.7 mm to 41.6 mm on a 100 mm VAS after a 20-day course [4]. The study also reported a high safety profile with no severe adverse events recorded [4]. This supports its use in patients who are intolerant of, or have contraindications to, other first-line analgesics like NSAIDs.

Application
Selection Property
Validation Focus
Rheumatism model fixed-dose combination synergy studies
Defined multi-component composition
Reported tolerability endpoint profile
Acute low back pain model adjunctive research
Fixed combination with standard care comparator
Pain-score endpoint reduction magnitude
Osteoarthritis model NSAID-sparing endpoint research
Combination enabling NSAID de-escalation
Reported NSAID dose reduction rates
SYSADOA comparator endpoint studies
Non-inferior responder endpoint profile
OMERACT-OARSI responder criteria comparison
Monotherapy pain endpoint assessment in OA models
Standalone analgesic endpoint profile
VAS pain-score change from baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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